3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials science.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-2H-chromen-2-one: Lacks the fluorine atom, which may result in different biological activities.
6-Fluoro-2H-chromen-2-one: Lacks the benzenesulfonyl group, which may affect its reactivity and applications.
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and biological activities.
Uniqueness
3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one is unique due to the presence of both the benzenesulfonyl group and the fluorine atom, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRMQVGHQIYLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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